molecular formula C17H27NOS B5838219 3,5-di-tert-butyl-4-hydroxy-N,N-dimethylbenzenecarbothioamide

3,5-di-tert-butyl-4-hydroxy-N,N-dimethylbenzenecarbothioamide

Cat. No. B5838219
M. Wt: 293.5 g/mol
InChI Key: XXBKOWMXNVJBPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-di-tert-butyl-4-hydroxy-N,N-dimethylbenzenecarbothioamide is a chemical compound that is commonly referred to as 'DBMC'. It is a potent antioxidant and has been extensively studied for its potential applications in various scientific research fields.

Scientific Research Applications

DBMC has been extensively studied for its potential applications in various scientific research fields. It has been found to be an effective antioxidant and has been shown to have neuroprotective effects. DBMC has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of DBMC is not fully understood. However, it is believed that DBMC acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. DBMC has also been shown to modulate the activity of various enzymes, including those involved in the metabolism of reactive oxygen species.
Biochemical and Physiological Effects:
DBMC has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. DBMC has also been shown to decrease the levels of reactive oxygen species and lipid peroxidation products in cells. In addition, DBMC has been shown to have anti-inflammatory effects and to modulate the activity of various signaling pathways.

Advantages and Limitations for Lab Experiments

DBMC has a number of advantages for use in lab experiments. It is a potent antioxidant and has been shown to have neuroprotective effects. DBMC is also relatively easy to synthesize and is stable under a wide range of conditions. However, there are also some limitations to the use of DBMC in lab experiments. It has been shown to have cytotoxic effects at high concentrations, and its mechanism of action is not fully understood.

Future Directions

There are a number of future directions for research on DBMC. One area of research is the development of more effective synthesis methods for DBMC. Another area of research is the investigation of the potential applications of DBMC in cancer research. Additionally, further studies are needed to fully understand the mechanism of action of DBMC and its potential applications in various scientific research fields.

Synthesis Methods

DBMC can be synthesized by the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with N,N-dimethylthiocarbamoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield DBMC.

properties

IUPAC Name

3,5-ditert-butyl-4-hydroxy-N,N-dimethylbenzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NOS/c1-16(2,3)12-9-11(15(20)18(7)8)10-13(14(12)19)17(4,5)6/h9-10,19H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBKOWMXNVJBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=S)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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